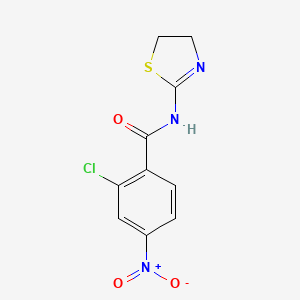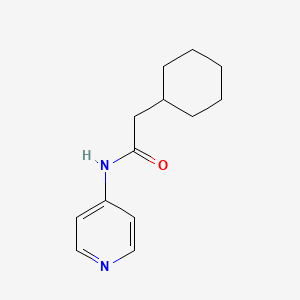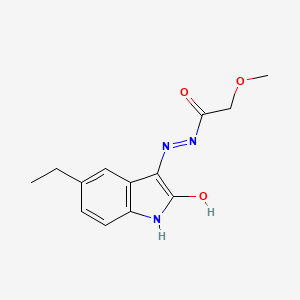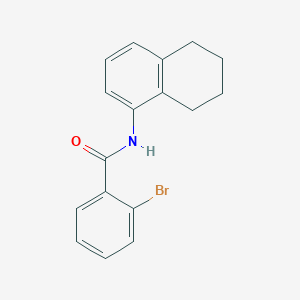
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamides. This compound is used in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of COX-2, which is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide have been studied in vitro and in vivo. It has been reported to inhibit the activity of COX-2, which is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been shown to inhibit angiogenesis, which is essential for tumor growth. However, the compound has not been extensively studied in humans, and its safety and efficacy in humans are not known.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, the compound can be synthesized in good yields using a well-established method. However, one of the limitations of using 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide in lab experiments is its limited availability. The compound is not commercially available, and it needs to be synthesized in the lab, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide. One direction is to study the safety and efficacy of the compound in humans. Another direction is to study the potential therapeutic properties of the compound in other diseases, such as arthritis, Alzheimer's disease, and cardiovascular diseases. In addition, future studies could focus on the development of analogs of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide with improved potency and selectivity. Finally, future studies could investigate the mechanism of action of the compound in more detail to gain a better understanding of its therapeutic properties.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide involves the reaction of 2-bromo-5-nitroanisole with 3-methylbenzoyl chloride in the presence of a base. The resulting product is then reduced using a palladium catalyst to obtain 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide. This synthesis method has been reported in the literature, and the compound can be obtained in good yields.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. The compound has been shown to inhibit the activity of COX-2, a key enzyme involved in the inflammatory response. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-4-3-5-12(8-10)17-15(18)13-9-11(16)6-7-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHUDLXTLRZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)



![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)

![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)



![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)